

Comparative rheological studies of plastisols containing propylene glycol dibenzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Propylene glycol dibenzoate*

Cat. No.: *B099542*

[Get Quote](#)

Propylene Glycol Dibenzoate in PVC Plastisols: A Comparative Rheological Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the rheological properties of polyvinyl chloride (PVC) plastisols formulated with **propylene glycol dibenzoate** (PGDB) against those containing common alternative plasticizers: dioctyl phthalate (DOP), diisononyl phthalate (DINP), and diethyl adipate (DOA). This evaluation is supported by a summary of experimental data from various studies and detailed experimental protocols for rheological analysis.

Comparative Rheological Performance

Propylene glycol dibenzoate is a non-phthalate, high-solvating plasticizer. Its performance in PVC plastisols is characterized by its influence on viscosity, gelation, and fusion, which are critical parameters for processing and final product properties.

Viscosity: Plastisol viscosity is a key factor in processing methods such as spread coating, dipping, and molding. Benzoate plasticizers, including PGDB, are known for their ability to reduce plastisol viscosity, which can be advantageous for achieving uniform coatings and efficient processing.^{[1][2]} However, due to their high solvating power, they can sometimes lead to a more significant increase in viscosity over time (aging) compared to general-purpose phthalates.^[3]

Gelation and Fusion: The gelation and fusion of a PVC plastisol is the process by which the liquid dispersion transforms into a solid, homogenous material upon heating.[4] The efficiency of a plasticizer in solvating the PVC resin particles directly impacts the temperatures at which these transitions occur. High-solvating plasticizers like dibenzoates can lower the gelation and fusion temperatures, which can lead to faster processing times and reduced energy consumption.[5] The gelation point is often identified as the crossover point of the storage modulus (G') and the loss modulus (G'').[6]

The following table summarizes typical rheological data for PVC plastisols containing different plasticizers. It is important to note that these values are compiled from various sources and are intended for comparative purposes. Actual values will vary depending on the specific PVC resin, filler, stabilizer, and plasticizer concentration used in the formulation.

Plasticizer	Type	Typical Initial Viscosity (at low shear rates, Pa·s)	Typical Gelation Temperature (°C)	Key Rheological Characteristics
Propylene Glycol Dibenoate (PGDB)	Benzoate (non-phthalate)	1.5 - 3.0	75 - 90	High-solvating, can lower fusion temperature, may exhibit viscosity increase on aging.
Diethyl Phthalate (DOP)	Phthalate	2.0 - 4.0	85 - 100	General-purpose, good balance of properties, widely used benchmark.
Diisobutyl Phthalate (DINP)	Phthalate	2.5 - 5.0	90 - 105	Lower volatility than DOP, good overall performance. ^[7]
Diethyl Adipate (DOA)	Adipate (non-phthalate)	1.0 - 2.5	95 - 110	Excellent low-temperature flexibility, lower solvating power than phthalates.

Experimental Protocols

Accurate and reproducible rheological data is essential for comparing the performance of different plasticizers. The following are detailed methodologies for key experiments.

Plastisol Preparation

A standardized formulation is crucial for comparative studies. A typical formulation consists of:

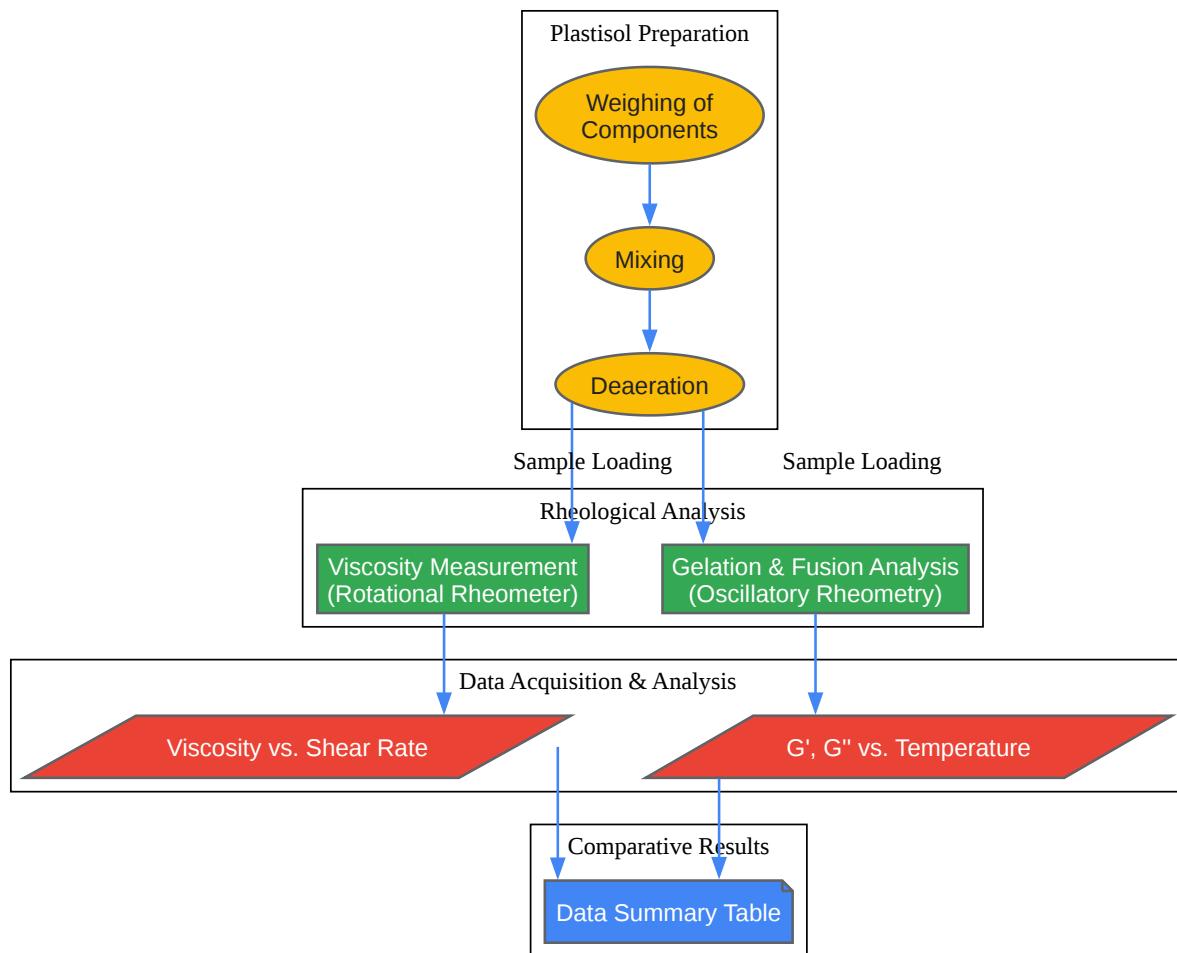
- PVC Resin: 100 parts by weight
- Plasticizer: 50-70 parts by weight
- Heat Stabilizer: 2-3 parts by weight
- Filler (e.g., Calcium Carbonate): 0-50 parts by weight

The components are weighed and mixed using a planetary mixer or a high-speed disperser until a homogenous, lump-free paste is obtained. The plastisol is then deaerated under vacuum to remove any entrapped air bubbles, which can interfere with rheological measurements.

Viscosity Measurement

The viscosity of the plastisol is typically measured using a rotational rheometer.

- Instrument: A controlled-stress or controlled-rate rotational rheometer equipped with a cone-and-plate or parallel-plate geometry.
- Procedure:
 - Place a sample of the deaerated plastisol onto the lower plate of the rheometer.
 - Lower the upper geometry to the specified gap distance (e.g., 1 mm).
 - Allow the sample to equilibrate at a constant temperature (e.g., 25 °C) for a set period.
 - Perform a shear rate sweep, typically from a low shear rate (e.g., 0.1 s^{-1}) to a high shear rate (e.g., 100 s^{-1}), while recording the shear stress.
 - The viscosity is calculated as the ratio of shear stress to shear rate.
- Relevant Standard: ASTM D1824 provides a standard test method for the apparent viscosity of plastiols at low shear rates.[\[8\]](#)


Gelation and Fusion Analysis

The gelation and fusion characteristics are determined by monitoring the viscoelastic properties of the plastisol as a function of temperature.

- Instrument: A rotational rheometer with a temperature-controlled chamber.
- Procedure:
 - Place a sample of the plastisol on the rheometer as described for viscosity measurement.
 - Apply a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).
 - Ramp the temperature at a controlled rate (e.g., 5 °C/min) from ambient to a temperature above the expected fusion point (e.g., 200 °C).
 - Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η^*) as a function of temperature.
 - The gelation temperature is often identified as the temperature at which G' and G'' crossover ($\tan \delta = 1$).^[6] The fusion temperature is typically associated with the peak in the complex viscosity or a plateau in the storage modulus at high temperatures.
- Relevant Standard: While no specific ASTM standard exists for this exact procedure, ASTM D2538 covers the fusion of PVC compounds using a torque rheometer, which provides related information.^[7]

Visualizations

Experimental Workflow for Rheological Analysis

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing and analyzing PVC plastisols.

Signaling Pathway of Plastisol Gelation and Fusion

[Click to download full resolution via product page](#)

Caption: Process of PVC plastisol gelation and fusion upon heating.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative rheological studies of plastisols containing propylene glycol dibenzoate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099542#comparative-rheological-studies-of-plastisols-containing-propylene-glycol-dibenzoate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com